3-amino-6-bromopyridine-2-carbaldehyde 3-amino-6-bromopyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1289168-26-8
VCID: VC11967049
InChI:
SMILES:
Molecular Formula: C6H5BrN2O
Molecular Weight: 201

3-amino-6-bromopyridine-2-carbaldehyde

CAS No.: 1289168-26-8

Cat. No.: VC11967049

Molecular Formula: C6H5BrN2O

Molecular Weight: 201

Purity: 95

* For research use only. Not for human or veterinary use.

3-amino-6-bromopyridine-2-carbaldehyde - 1289168-26-8

Specification

CAS No. 1289168-26-8
Molecular Formula C6H5BrN2O
Molecular Weight 201

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 3-amino-6-bromopicolinaldehyde, reflecting its substitution pattern on the pyridine ring. Key identifiers include:

  • CAS Number: 1289168-26-8 (Note: A conflicting CAS entry, 1227604-02-5, refers to a regioisomer with the amino and bromine groups at positions 6 and 3, respectively .)

  • Exact Mass: 199.959 g/mol

  • HS Code: 2933399090 (tariff classification for pyridine derivatives) .

The compound’s structure (Fig. 1) features a pyridine ring with bromine at position 6, an amino group at position 3, and an aldehyde at position 2. Density functional theory (DFT) calculations predict a planar geometry with intramolecular hydrogen bonding between the aldehyde oxygen and amino hydrogen, stabilizing the molecule .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H5BrN2O\text{C}_6\text{H}_5\text{BrN}_2\text{O}
Molecular Weight201.02 g/mol
LogP1.1689
Polar Surface Area56.71 Ų
Melting/Boiling PointsNot reported

Synthetic Approaches

Microwave-Assisted Condensation

A general method for synthesizing related imidazo[1,2-a]pyridine-3-carbaldehydes involves microwave irradiation of 2-aminopyridine derivatives with 2-bromomalonaldehyde in ethanol-water (1:1) . For 3-amino-6-bromopyridine-2-carbaldehyde, analogous conditions could be adapted:

  • Reactants: 6-bromo-2-aminopyridine and 2-bromomalonaldehyde.

  • Conditions: 110°C, 10 min, argon atmosphere, microwave irradiation (150 W) .

  • Workup: Neutralization with triethylamine, chromatography (DCM/acetone gradient) .

This method yields ~80% product for halogenated substrates , suggesting potential applicability to the target compound.

Alternative Pathways

  • Bromination of 3-Aminopyridine-2-carbaldehyde: Direct bromination using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4.

  • Aldehyde Introduction: Oxidation of a hydroxymethyl precursor (e.g., 3-amino-6-bromopyridinemethanol) using MnO₂.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR bands (Fig. 2) include:

  • C=O Stretch: 1715–1740 cm⁻¹ (Fermi resonance with C–C stretch overtone) .

  • N–H Stretch: 3350–3500 cm⁻¹ (amino group).

  • C–Br Stretch: 710 cm⁻¹ .

Matrix-isolation studies of 6-bromopyridine-2-carbaldehyde reveal that the amino group in the 3-position would perturb these bands due to hydrogen bonding and electronic effects.

Table 2: Predicted vs. Observed IR Frequencies

Vibration ModeCalculated (cm⁻¹)Observed (cm⁻¹)
C=O Stretch17101715–1740
C–Br Stretch706710
N–H Bend16001580–1620

Raman Spectroscopy

Crystalline samples exhibit low-frequency modes (<100 cm⁻¹) associated with intermolecular interactions . The aldehyde torsional mode is observed at 79 cm⁻¹ .

Stability and Reactivity

Photochemical Decarbonylation

Under UV irradiation, 6-bromopyridine-2-carbaldehyde undergoes decarbonylation to form 2-bromopyridine and CO . For the 3-amino derivative, the amino group likely stabilizes the intermediate radicals, altering reaction kinetics.

Thermal Stability

Applications and Derivatives

Pharmaceutical Intermediates

The aldehyde and amino groups enable:

  • Schiff Base Formation: Reaction with amines to form imines for metal coordination .

  • Heterocycle Synthesis: Cyclization with hydrazines or thioureas to yield triazoles or thiadiazoles.

Agrochemical Development

Bromine enhances lipid solubility, aiding pesticide penetration. Derivatives show activity against Phytophthora infestans (potato blight) .

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